N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
Chemical Synthesis and Characterization : Benzofuran derivatives have been synthesized and characterized for their potential as therapeutic agents. For example, the synthesis of novel benzofuran carboxamide-benzylpyridinum salts demonstrated potent butyrylcholinesterase inhibitory activity, suggesting potential applications in the treatment of diseases like Alzheimer's (Abedinifar et al., 2018).
Antineoplastic Agents : Benzofuran compounds have been developed as antineoplastic agents, targeting specific receptors or enzymes crucial for cancer cell survival and proliferation. For instance, flumatinib, a novel tyrosine kinase inhibitor, showed efficacy in chronic myelogenous leukemia patients, highlighting the role of benzofuran derivatives in cancer therapy (Gong et al., 2010).
Antimicrobial and Antitubercular Activity
Antibacterial and Antitubercular Compounds : The design and synthesis of benzofuran derivatives have been explored for their antibacterial and antitubercular activities. Compounds with benzofuran moieties have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Reddy et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Enzyme Inhibitors : Research on benzofuran derivatives includes their potential as enzyme inhibitors, with applications in treating neurodegenerative diseases, psychiatric disorders, and other conditions requiring modulation of enzyme activity. For example, compounds derived from benzofuran and benzo[d]isothiazole showed inhibition of Mycobacterium tuberculosis DNA GyrB, demonstrating the versatility of these compounds in drug development (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exert various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(19-13-16-3-1-2-4-18(16)25-19)22-14-15-7-11-23(12-8-15)17-5-9-21-10-6-17/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYNCPAYYBSYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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